2,2'-(1,4-Phenylene)dinicotinic Acid
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Overview
Description
2,2’-(1,4-Phenylene)dinicotinic Acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of two nicotinic acid moieties connected through a 1,4-phenylene linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)dinicotinic Acid typically involves the reaction of 1,4-dicyanobenzene with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating to facilitate the reaction . The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1,4-Phenylene)dinicotinic Acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1,4-Phenylene)dinicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)dinicotinic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)dinicotinic Acid involves its interaction with specific molecular targets, such as metal ions in coordination chemistry. The compound’s ability to form stable complexes with metals is attributed to the presence of carboxylate groups that act as binding sites. In biological systems, its activity may be related to its ability to modulate enzyme functions or interact with cellular receptors, although detailed pathways are still under investigation .
Comparison with Similar Compounds
- 2,2’-(1,2-Phenylene)dinicotinic Acid
- 2,2’-(1,3-Phenylene)dinicotinic Acid
- 2,2’-(2,4,6-Trimethyl-1,3-Phenylene)dinicotinic Acid
Comparison: 2,2’-(1,4-Phenylene)dinicotinic Acid is unique due to its 1,4-phenylene linker, which provides distinct spatial orientation and electronic properties compared to its isomers with 1,2- or 1,3-phenylene linkers. This structural difference influences its reactivity and coordination behavior, making it particularly suitable for specific applications in material science and coordination chemistry .
Properties
IUPAC Name |
2-[4-(3-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-3-1-9-19-15(13)11-5-7-12(8-6-11)16-14(18(23)24)4-2-10-20-16/h1-10H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYXBGXJQPVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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